

Check Availability & Pricing

# Application Notes & Protocols: Radiolabeling Antibodies with Astatine-211

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Astatine-211** (<sup>211</sup>At) is a high-linear energy transfer (LET) alpha-particle emitting radionuclide increasingly recognized for its potential in targeted alpha therapy (TAT).[1] With a half-life of 7.2 hours, it is well-suited for conjugation to biomolecules like monoclonal antibodies (mAbs) and their fragments, which can selectively target cancer cells.[2][3] The high cytotoxicity and short path length of its emitted alpha particles allow for the precise destruction of tumor cells while minimizing damage to surrounding healthy tissue.[4][5]

However, the unique chemistry of a statine presents challenges. Direct labeling of antibodies via electrophilic substitution often results in unstable conjugates that undergo rapid deastatination in vivo.[6][7] To overcome this, indirect labeling strategies using bifunctional coupling agents (prosthetic groups) have been developed to form stable a statine-aryl bonds.[7][8]

These application notes provide a comprehensive overview of the production of <sup>211</sup>At, detailed protocols for indirect radiolabeling of antibodies, a summary of key performance data, and essential quality control procedures.

## **Astatine-211 Production and Purification**

**Astatine-211** is typically produced in a cyclotron by irradiating a natural bismuth-209 ( $^{209}$ Bi) target with alpha particles, inducing the nuclear reaction  $^{209}$ Bi( $\alpha$ ,  $^{20}$ Bi) To avoid the



co-production of the long-lived, toxic <sup>210</sup>Po via the decay of <sup>210</sup>At, the energy of the alpha beam is carefully controlled, typically around 28-29 MeV.[5]

Following irradiation, <sup>211</sup>At must be separated from the bulk bismuth target. The most common method is dry distillation.[9][10] The irradiated target is heated, and the more volatile astatine is carried by an inert gas stream to a cold trap, from which it can be eluted using a suitable solvent like methanol or chloroform.[3][10][11] The time between purification and radiolabeling should be minimized, as delays can lead to a significant loss in radiochemical yield, particularly at low precursor concentrations.[10]

# Radiolabeling Strategies: The Indirect Approach

Due to the instability of direct astatine-protein bonds, indirect methods are the standard for antibody labeling. These methods involve a two-step process: first, the astatine is attached to a small molecule (a prosthetic group), which is then conjugated to the antibody. This creates a stable, covalent link.

Two primary classes of prosthetic groups are widely used:

- Aryl Stannane Precursors: These are the most common. A tin precursor, such as N-succinimidyl 3-trimethylstannylbenzoate (m-MeATE), is reacted with <sup>211</sup>At in the presence of an oxidizing agent. The tin group is replaced by <sup>211</sup>At, forming an activated intermediate like N-succinimidyl 3-[<sup>211</sup>At]astatobenzoate ([<sup>211</sup>At]SAB).[3] This intermediate readily reacts with primary amines (e.g., lysine residues) on the antibody.
- Boron-Based Reagents: An alternative approach involves reagents like maleimido-closo-decaborate(2-).[6][7][12] In this strategy, the boron cage reagent is first conjugated to the antibody, typically via sulfhydryl groups, and this conjugate is then radiolabeled with astatine.
   [7]

The overall workflow for producing a radiolabeled antibody is depicted below.





Click to download full resolution via product page

Caption: Overall workflow for production and labeling of antibodies with Astatine-211.



## **Quantitative Data Summary**

The efficiency and quality of radiolabeling can vary based on the antibody, precursor, and reaction conditions. The table below summarizes key data from published studies.

| Labeling<br>Reagent/Me<br>thod                            | Antibody/Fr<br>agment | Radiochemi<br>cal Purity<br>(%) | Overall<br>Yield (%) | Immunorea<br>ctive<br>Fraction (%) | Reference |
|-----------------------------------------------------------|-----------------------|---------------------------------|----------------------|------------------------------------|-----------|
| m-MeATE → [ <sup>211</sup> At]SAB                         | murine 81C6<br>mAb    | >95                             | 41 ± 15              | 89.9 ± 6.2                         | [3]       |
| Boc₂-SGMTB  →  [²¹¹At]SAGMB                               | 2Rs15d<br>Nanobody    | >95                             | -                    | -                                  | [9]       |
| m-MeATE → [ <sup>211</sup> At]SAB                         | 2Rs15d<br>Nanobody    | >95                             | -                    | -                                  | [9]       |
| MSB → [ <sup>211</sup> At]MSB                             | 2Rs15d<br>Nanobody    | >95                             | -                    | -                                  | [9]       |
| Boc₂-SGMTB  →  [²¹¹At]SAGMB                               | 5F7 sdAb              | >98                             | -                    | >80                                | [13]      |
| Boc₂-iso-<br>SGMTB →<br>iso-<br>[ <sup>211</sup> At]SAGMB | 5F7 sdAb              | >98                             | -                    | >80                                | [13]      |

Note: "Overall Yield" is decay-corrected based on the initial 211At activity.

## **Detailed Experimental Protocols**

Safety Precaution: All work with **Astatine-211** must be conducted in a properly shielded hot cell or fume hood designed for handling alpha-emitting radionuclides. Adhere to all institutional and regulatory radiation safety guidelines.



# Protocol 1: Two-Step Labeling via N-succinimidyl 3-[<sup>211</sup>At]astatobenzoate ([<sup>211</sup>At]SAB)

This protocol is adapted from procedures used for labeling the 81C6 monoclonal antibody.[3] It involves the initial synthesis of the astatinated prosthetic group, [211At]SAB, from a tin precursor, followed by conjugation to the antibody.





Click to download full resolution via product page

Caption: Logical flow for the two-step astatination of an antibody using a tin precursor.



#### Materials:

- Astatine-211, purified and dissolved in methanol containing N-chlorosuccinimide (NCS).[3]
   [11]
- N-succinimidyl 3-trimethylstannylbenzoate (Me-STB) precursor.
- Monoclonal antibody (e.g., mu-81C6) in a suitable buffer.
- 0.2 M Glycine in saturated borate buffer.
- PD-10 desalting column (or equivalent).
- 0.05 M phosphate buffer for column elution.
- Human serum albumin (for column preconditioning).

#### Procedure:

- Preparation of [211At]SAB:
  - $\circ~$  To a vial containing the Me-STB precursor (e.g., 50 µg), add the solution of  $^{211}At$  in methanol/NCS.[3]
  - Allow the reaction to proceed at room temperature. The exact time may require optimization but is typically short.
  - This procedure can be performed without purification of the [<sup>211</sup>At]SAB intermediate to reduce synthesis time.[3]
- Conjugation to Antibody:
  - Add the antibody solution (e.g., 10 mg of mu-81C6) to the vial containing the freshly prepared [<sup>211</sup>At]SAB.[3]
  - Incubate the mixture at 20°C for 15 minutes.[3]
- · Quenching:



- Add an equivalent volume of 0.2 M glycine solution to the reaction mixture to quench any unreacted [211At]SAB.[3]
- Incubate for an additional 3 minutes at 20°C.[3]
- Purification:
  - Precondition a PD-10 column with human serum albumin to minimize non-specific binding of the labeled antibody.[3]
  - Load the reaction mixture onto the PD-10 column.
  - Elute the <sup>211</sup>At-labeled antibody using 0.05 M phosphate buffer, collecting fractions. The labeled antibody will elute in the initial void volume.

# Protocol 2: Two-Step Labeling of Nanobodies via [211At]SAGMB

This protocol is adapted from a method for labeling anti-HER2 nanobodies (Nbs).[9] It uses a Boc-protected guanidinomethyl stannyl benzoate precursor.

#### Materials:

- Astatine-211, purified.
- N-succinimidyl 4-(1,2-bis-tert-butoxycarbonyl)guanidinomethyl-3-(trimethylstannyl)benzoate (Boc<sub>2</sub>-SGMTB).
- N-iodosuccinimide (NIS) solution.
- Trifluoroacetic acid (TFA).
- Ethyl acetate.
- Ascorbic acid solution (50 mg/mL).
- Nanobody (e.g., 2Rs15d) in 0.05 M carbonate buffer, pH 8.5.



• Size-exclusion purification column (e.g., PD-10).

#### Procedure:

- Astatination of Precursor:
  - $\circ$  Add  $^{211}At$  (30–70 MBq) to a solution of Boc2-SGMTB (0.077 µmol) containing 10 µL of NIS (75 µM).[9]
  - Incubate the mixture for 10 minutes at room temperature.[9]
- Deprotection:
  - Add 50 μL of TFA to the mixture to remove the Boc protecting groups.[9]
  - $\circ$  Remove the TFA by performing three sequential additions and evaporations of 25  $\mu$ L ethyl acetate.[9]
- Conjugation to Nanobody:
  - To the dried, deprotected intermediate, add 5 μL of a 50 mg/mL ascorbic acid solution.
  - Immediately add the nanobody solution (e.g., 200 μg).[9]
  - Incubate the mixture for 20 minutes at room temperature.
- Purification:
  - Purify the resulting [<sup>211</sup>At]SAGMB-Nb conjugate using a PD-10 desalting column as described in Protocol 1.

# **Quality Control**

After purification, the final product must undergo rigorous quality control to ensure its suitability for in vitro or in vivo use.

 Radiochemical Purity: This is assessed to determine the percentage of <sup>211</sup>At that is successfully conjugated to the antibody. Common methods include:



- Instant Thin-Layer Chromatography (ITLC).[3]
- Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).[3]
- SDS-PAGE analysis.[3] A radiochemical purity of >95% is typically desired.[3][9]
- Immunoreactive Fraction: This critical test measures the ability of the radiolabeled antibody to bind to its target antigen. It is often performed using cell-based binding assays and is a key indicator of whether the labeling process has damaged the antibody's function.[3] An immunoreactive fraction >80% is generally considered acceptable.[13]
- Stability: The stability of the radiolabeled conjugate should be assessed over time.
   Radiolysis, the process where the emitted alpha particles damage the antibody itself, can degrade the product.[1] The addition of stabilizers, such as sodium ascorbate, to the final formulation has been shown to protect the conjugate from oxidative damage and retain its stability and cytotoxicity.[1][14]

## Conclusion

The successful radiolabeling of antibodies with **Astatine-211** is a critical step in the development of next-generation targeted alpha therapies. While the short half-life and unique chemistry of astatine present challenges, robust and reproducible indirect labeling protocols using aryl stannane precursors have been established. By following detailed protocols and implementing stringent quality control measures, researchers can produce high-quality <sup>211</sup>At-labeled antibodies for preclinical and, ultimately, clinical investigation. The continued optimization of these methods will be key to unlocking the full therapeutic potential of this promising radionuclide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. Stabilization of an 211At-Labeled Antibody with Sodium Ascorbate PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling Monoclonal Antibody with  $\alpha$ -emitting 211At at High Activity Levels via a Tin Precursor PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications -PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents for Astatination of Biomolecules. 4. Comparison of Maleimido-closo-Decaborate(2-) and meta-[211At]Astatobenzoate Conjugates for Labeling anti-CD45 Antibodies with [211At]Astatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimizing Astatine-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 11. Astatine-211 Labeled Anti-HER2 5F7 Single Domain Antibody Fragment Conjugates: Radiolabeling and Preliminary Evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents for astatination of biomolecules. 6. An intact antibody conjugated with a maleimido-closo-decaborate(2-) reagent via sulfhydryl groups had considerably higher kidney concentrations than the same antibody conjugated with an isothiocyanato-closo-decaborate(2-) reagent via lysine amines PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Radiolabeling Antibodies with Astatine-211]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237555#protocols-for-radiolabeling-antibodies-with-astatine-211]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com